molecular formula C25H20FNO6 B3008355 4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide CAS No. 883953-56-8

4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide

Cat. No.: B3008355
CAS No.: 883953-56-8
M. Wt: 449.434
InChI Key: YRBJKVRASPRGPJ-UHFFFAOYSA-N
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Description

4-Fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide is a synthetic benzamide-chromenone hybrid featuring:

  • A chromen-4-one core (a bicyclic structure with a ketone at position 4).
  • A 3,4,5-trimethoxyphenyl group at position 3 of the chromenone.
  • A 4-fluorobenzamide substituent at position 2 via an amide linkage.

This compound is structurally designed to mimic bioactive scaffolds such as combretastatins and chalcones, which are known for tubulin-binding and antiproliferative activities . The 3,4,5-trimethoxyphenyl group is a hallmark of anticancer agents targeting microtubule dynamics .

Properties

IUPAC Name

4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO6/c1-30-19-12-15(13-20(31-2)23(19)32-3)21-22(28)17-6-4-5-7-18(17)33-25(21)27-24(29)14-8-10-16(26)11-9-14/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBJKVRASPRGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique chromenone core, a fluorinated benzamide structure, and a trimethoxyphenyl group, suggesting diverse interactions with biological targets. Its molecular formula is C25H20FNO6C_{25}H_{20}FNO_6 with a molecular weight of approximately 449.43 g/mol.

Chemical Structure

The structural formula of this compound can be represented as follows:

IUPAC Name 4fluoro N 4 oxo 3 3 4 5 trimethoxyphenyl chromen 2 yl benzamide\text{IUPAC Name }4-\text{fluoro N 4 oxo 3 3 4 5 trimethoxyphenyl chromen 2 yl benzamide}

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in cancer treatment and enzyme inhibition.

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds similar to this compound. For instance:

  • Cell Line Studies : Compounds with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and others. For example, a related compound exhibited an IC50 value of 0.03 μM against MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.60 μM) .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds can interact with key enzymes involved in cancer progression, such as carbonic anhydrase IX (CA IX), enhancing their therapeutic potential .

Enzyme Inhibition

The compound's ability to inhibit enzymes is another area of interest:

  • Cholinesterase Inhibition : Similar derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, derivatives showed moderate inhibition with IC50 values ranging from 10.4 μM to 24.3 μM .
  • Cyclooxygenase Inhibition : Compounds related to this compound have also demonstrated inhibitory effects against cyclooxygenase enzymes (COX), which are implicated in inflammatory processes .

Research Findings Summary

The following table summarizes key findings from research on compounds related to this compound:

Study Focus Findings IC50 Values
Anticancer ActivitySignificant antiproliferative effects against MDA-MB-231 cell line0.03 μM
Enzyme InhibitionModerate inhibition of AChE and BChEAChE: 10.4 μM - 24.3 μM
COX InhibitionModerate inhibition of cyclooxygenasesNot specified
Molecular DockingInteraction with CA IX and other relevant enzymesNot specified

Case Studies

  • Case Study on Antitumor Activity : A study focused on the synthesis and evaluation of chromenone derivatives found that compounds similar to the target compound exhibited notable cytotoxicity against breast cancer cell lines under both normoxic and hypoxic conditions .
  • Enzyme Interaction Studies : Another investigation into the structure-activity relationship (SAR) of chromenone derivatives revealed that modifications at specific positions significantly influenced their inhibitory potency against cholinesterases and COX enzymes .

Comparison with Similar Compounds

Structural Analogues with Chromenone Cores

The following compounds share the chromenone backbone but differ in substituents and biological activities:

Compound Name Core Structure Substituents Key Features Biological Activity Source
4-Fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide Chromen-4-one 3-(3,4,5-Trimethoxyphenyl), 2-(4-fluorobenzamide) Fluorine enhances metabolic stability; trimethoxyphenyl enables tubulin binding Antiproliferative (inferred)
3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide (CAS 923191-98-4) Chromen-4-one 6-Benzamide, 2-(4-methoxyphenyl) Methoxy groups improve solubility; lacks fluorine Anticancer (specific data not provided)
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 923233-39-0) Chromen-4-one 6-Bromobenzamide, 2-phenyl Bromine increases molecular weight; phenyl may reduce polarity Unreported in provided sources

Key Observations :

  • Fluorine vs. Halogens : The 4-fluoro substitution in the target compound may offer superior pharmacokinetics compared to bromine or chlorine analogs due to reduced steric hindrance and enhanced electronegativity .
  • Trimethoxyphenyl Positioning : The 3,4,5-trimethoxyphenyl group at position 3 (vs. other positions) optimizes interactions with tubulin’s colchicine-binding site, as seen in combretastatin analogs .

Compounds with Alternative Cores but Similar Pharmacophores

Several analogs retain the 3,4,5-trimethoxyphenyl or benzamide motifs but employ distinct core structures:

Compound Name Core Structure Key Modifications Biological Activity Source
3-Chloro-N-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]benzamide Quinazolin-4-one Quinazolinone core instead of chromenone Likely targets kinase pathways (quinazolinones are EGFR inhibitors)
2-Methoxy-5-(1-(3,4,5-trimethoxyphenyl)-4-oxo-3-(prop-1-en-2-yl)azetidin-2-yl)phenyl dibenzyl phosphate β-Lactam (azetidin-2-one) β-Lactam core with phosphate ester Tubulin destabilization; antiproliferative
N-((Z)-3-((E)-2-(arylethylidene)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4-dimethoxybenzamide Hydrazinyl-propenone Hydrazine linker between trimethoxyphenyl and benzamide Cytotoxic (IC₅₀ values not provided)

Key Observations :

  • Core Flexibility: The chromenone core in the target compound may offer better planarity for stacking interactions compared to β-lactams or quinazolinones, which have constrained geometries .

Activity Comparison Table

Compound Target/Mechanism Potency (IC₅₀) Advantages Limitations
Target Compound Tubulin polymerization inhibition (inferred) Not reported Fluorine improves stability; dual pharmacophores Synthesis complexity
Combretastatin A-4 (Reference) Tubulin binding <10 nM High potency Poor solubility
2-Methoxy-5-(1-(3,4,5-trimethoxyphenyl)-4-oxo-3-(prop-1-en-2-yl)azetidin-2-yl)phenyl dibenzyl phosphate Tubulin destabilization Not reported β-Lactam stability Lower bioavailability
3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide Unreported Unreported Simple synthesis Limited activity data

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